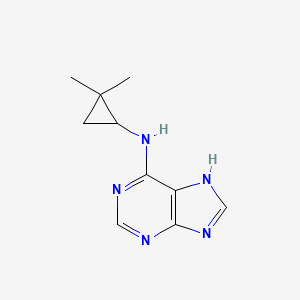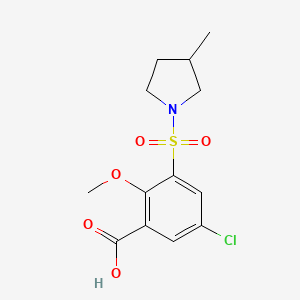![molecular formula C13H15N3O3 B7587086 N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide, also known as HET0016, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HET0016 belongs to the class of pyridazinone compounds and has been found to exhibit selective inhibition of the enzyme 20-HETE synthase. This enzyme plays a critical role in the biosynthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.
作用机制
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that plays a critical role in the pathogenesis of a variety of disease conditions. This compound inhibits the production of 20-HETE, leading to a reduction in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the development of atherosclerosis by reducing oxidative stress and inflammation. In addition, this compound has been shown to reduce the severity of ischemic stroke by reducing infarct size and improving neurological function.
实验室实验的优点和局限性
One of the advantages of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide is its selectivity for 20-HETE synthase, which makes it a useful tool for studying the role of 20-HETE in disease pathogenesis. This compound has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide. One area of interest is the potential use of this compound as a therapeutic agent for cancer. Further studies are needed to investigate the mechanisms underlying the anti-cancer effects of this compound and to determine its efficacy in clinical trials. Another area of interest is the use of this compound for the treatment of cardiovascular disease. Future studies should focus on the potential use of this compound as a therapeutic agent for atherosclerosis and ischemic stroke. Finally, there is a need for the development of more soluble analogs of this compound that can be administered more easily in vivo.
合成方法
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 2-(4-hydroxyphenyl)ethylidene ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate to form the pyridazinone ring structure. The final step involves the acylation of the pyridazinone with 3-chloropropionyl chloride to form this compound.
科学研究应用
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been found to exhibit potent anti-inflammatory and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the development of atherosclerosis and reduce the severity of ischemic stroke in animal models.
属性
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-10-3-1-9(2-4-10)7-8-14-13(19)11-5-6-12(18)16-15-11/h1-4,17H,5-8H2,(H,14,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXZNLADTVPFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)
![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)

